PERK Kinase Inhibitor Patent Inclusion: Structural Novelty vs. Unsubstituted Benzimidazole Comparator
The target compound is explicitly encompassed within the Markush structure of US Patent US20180237441A1, which claims substituted pyrrolidinone derivatives as PERK (PKR-like ER kinase) inhibitors [1]. The closest unsubstituted analog, 4-(1H-benzo[d]imidazol-2-yl)-1-(m-tolyl)pyrrolidin-2-one (CAS 573931-42-7, MW 291.35), lacks the N-benzyl substituent and is not claimed in the PERK patent . The addition of the 2-methylbenzyl group increases molecular weight by approximately 104 g/mol, adds two aromatic carbons and three rotatable bonds, and is predicted to significantly alter the PERK ATP-binding site occupancy profile, although specific PERK IC50 values for these exact compounds are not publicly disclosed. This patent-based differentiation establishes the target compound as part of an IP-protected chemical space for PERK-targeted indications.
| Evidence Dimension | PERK inhibitor patent inclusion and structural scope |
|---|---|
| Target Compound Data | Within Formula I scope of US20180237441A1 (substituted pyrrolidinone PERK inhibitor patent) |
| Comparator Or Baseline | 4-(1H-benzo[d]imidazol-2-yl)-1-(m-tolyl)pyrrolidin-2-one (CAS 573931-42-7) – not within PERK patent scope |
| Quantified Difference | Molecular weight increase of 104.15 g/mol (395.5 vs. 291.35); addition of 2-methylbenzyl pharmacophore |
| Conditions | Patent Markush structure analysis and PubChem structural comparison |
Why This Matters
Procurement of the target compound, rather than the unsubstituted analog, is mandatory for research programs operating within the PERK inhibitor intellectual property landscape or requiring the full N-benzylated pharmacophore.
- [1] Axten JM, Daugan AC, Faucher NE, Kethiri RR, Kristam R, Venkateshappa C. Chemical Compounds. US Patent Application US20180237441A1, filed September 15, 2016, published August 23, 2018. View Source
